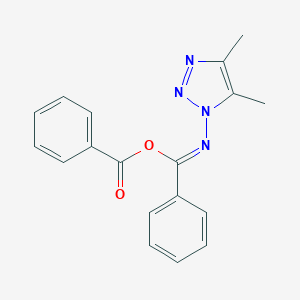![molecular formula C18H25N3O2 B232266 N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232266.png)
N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide, commonly known as DIQ, is a synthetic compound that belongs to the class of quinoline derivatives. DIQ has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an anticancer agent.
Mécanisme D'action
DIQ exerts its anticancer activity by targeting multiple signaling pathways involved in cell proliferation and survival. DIQ has been shown to inhibit the activity of several protein kinases, including AKT, ERK, and JNK, which are involved in cell survival and proliferation. DIQ also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
DIQ has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer activity, DIQ has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DIQ has also been shown to exhibit neuroprotective activity by inhibiting the activity of NMDA receptors, which are involved in the pathogenesis of several neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DIQ has several advantages as an anticancer agent, including its potent anticancer activity, low toxicity, and ability to target multiple signaling pathways involved in cancer cell proliferation and survival. However, DIQ also has several limitations, including its poor solubility and bioavailability, which may limit its clinical use.
Orientations Futures
Several future directions for DIQ research include improving its solubility and bioavailability, developing novel formulations for improved delivery, and exploring its potential applications in the treatment of other diseases, such as neurological disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of DIQ and to identify potential biomarkers for patient selection and monitoring. Overall, DIQ has great potential as a therapeutic agent, and further research is needed to fully explore its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of DIQ involves the reaction of 4-hydroxy-2-quinolinecarboxylic acid with diisopropylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure DIQ.
Applications De Recherche Scientifique
DIQ has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an anticancer agent. Several studies have reported that DIQ exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. DIQ has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways involved in cell proliferation and survival.
Propriétés
Formule moléculaire |
C18H25N3O2 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N-[2-[di(propan-2-yl)amino]ethyl]-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C18H25N3O2/c1-12(2)21(13(3)4)10-9-19-18(23)16-11-17(22)14-7-5-6-8-15(14)20-16/h5-8,11-13H,9-10H2,1-4H3,(H,19,23)(H,20,22) |
Clé InChI |
HENIKCPEUGDDRH-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCNC(=O)C1=CC(=O)C2=CC=CC=C2N1)C(C)C |
SMILES canonique |
CC(C)N(CCNC(=O)C1=CC(=O)C2=CC=CC=C2N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)
![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)
![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)
![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)
![(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B232209.png)
![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)


![N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine](/img/structure/B232231.png)
![1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine](/img/structure/B232235.png)
